2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid
Overview
Description
2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a nitro group, and a sulfanyl group attached to an acetic acid backbone. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce the nitro group, forming 2-chloro-4-nitrophenol.
Sulfonation: The nitro-substituted phenol is then sulfonated to introduce the sulfanyl group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro and sulfanyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chloro and sulfanyl groups.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Chloro-substituted or sulfanyl-substituted derivatives.
Scientific Research Applications
2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Similar structure but lacks the sulfanyl group.
2-Chloro-4-nitroaniline: Contains an amine group instead of the sulfanyl group.
2-Chloro-4-nitrobenzoic acid: Similar nitro group placement but different functional group.
Uniqueness: 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid is unique due to the presence of both the chloro and sulfanyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSUIQZUKJGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377303 | |
Record name | [(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30880-64-9 | |
Record name | [(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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